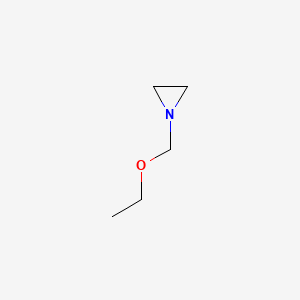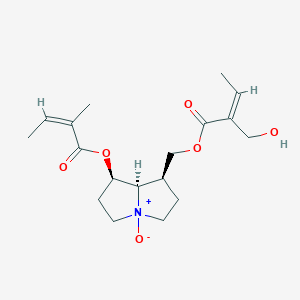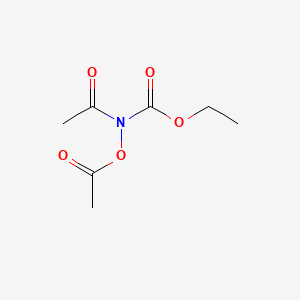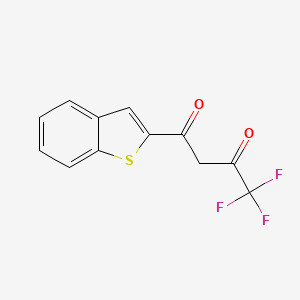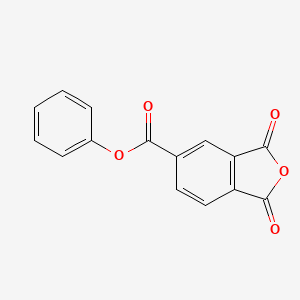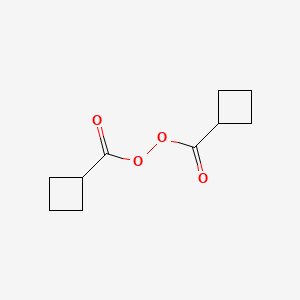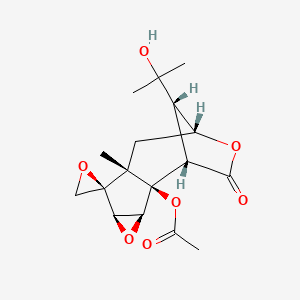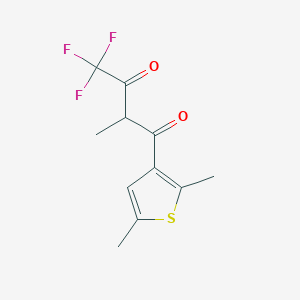
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid), Lewis acids (e.g., AlCl3), anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用机制
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: A simpler thiophene derivative with similar structural features but lacking the trifluoromethyl and carbonyl groups.
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one: Another thiophene derivative with a different substitution pattern on the butane backbone.
Uniqueness
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical lead compound. Additionally, the trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.
属性
CAS 编号 |
317-44-2 |
|---|---|
分子式 |
C11H11F3O2S |
分子量 |
264.27 g/mol |
IUPAC 名称 |
1-(2,5-dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11F3O2S/c1-5-4-8(7(3)17-5)9(15)6(2)10(16)11(12,13)14/h4,6H,1-3H3 |
InChI 键 |
MUANZXAIUMTQTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C)C(=O)C(C)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
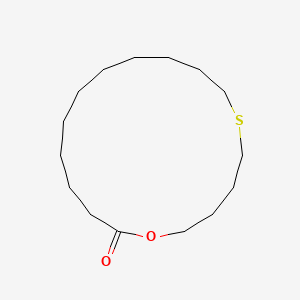
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
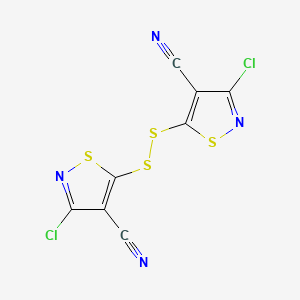
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
